2-Chloro-dibenzothiophene
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Overview
Description
2-Chlorodibenzo[b,d]thiophene is a heterocyclic compound with the molecular formula C₁₂H₇ClS. It is a derivative of dibenzothiophene, where one of the hydrogen atoms is replaced by a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorodibenzo[b,d]thiophene can be synthesized through several methods. One common approach involves the chlorination of dibenzothiophene using chlorine gas or other chlorinating agents under controlled conditions. Another method includes the cyclization of appropriate precursors in the presence of sulfur sources and catalysts .
Industrial Production Methods
Industrial production of 2-chlorodibenzo[b,d]thiophene typically involves large-scale chlorination processes, where dibenzothiophene is treated with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted dibenzothiophenes.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
2-Chlorodibenzo[b,d]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-chlorodibenzo[b,d]thiophene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. For example, thiophene derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes .
Comparison with Similar Compounds
2-Chlorodibenzo[b,d]thiophene can be compared with other similar compounds, such as:
Dibenzothiophene: The parent compound, lacking the chlorine substituent.
2-Bromodibenzo[b,d]thiophene: Similar structure but with a bromine atom instead of chlorine.
2-Methyldibenzo[b,d]thiophene: Contains a methyl group instead of chlorine.
Properties
Molecular Formula |
C12H7ClS |
---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
2-chlorodibenzothiophene |
InChI |
InChI=1S/C12H7ClS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H |
InChI Key |
ZNJQWPJMTIZOHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
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